Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The lysine methyltransferase EZH2 (KMT6), part of the polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 (H3K27me3) and is involved in proliferation and aggressive cell growth associated with neoplastic cells. GSK503 is an inhibitor of EZH2 that prevents the methyltransferase activity of wild-type and mutant EZH2 with similar potency (Kiapp = 3-27 nM). It is more than 200-fold selective for EZH2 over EZH1 and more than 4,000-fold selective over other histone methyltransferases. GSK503 displays favorable pharmacokinetics in mice. It prevents germinal center formation and hyperplasia that is relevant to lymphoma generation and inhibits growth and metastasis of cutaneous melanomas in mice. A potent EZH2 inhibitor with potential anticancer activity GSK-503 is a potent EZH2 inhibitor with potential anticancer activity. Increased activity of the epigenetic modifier EZH2 has been associated with different cancers. In a melanoma mouse model, conditional Ezh2 ablation as much as treatment with the preclinical EZH2 inhibitor GSK503 stabilizes the disease through inhibition of growth and virtually abolishes metastases formation without affecting normal melanocyte biology. Comparably, in human melanoma cells, EZH2 inactivation impairs proliferation and invasiveness, accompanied by re-expression of tumour suppressors connected to increased patient survival. These EZH2 target genes suppress either melanoma growth or metastasis in vivo, revealing the dual function of EZH2 in promoting tumour progression. Thus, EZH2-mediated epigenetic repression is highly relevant especially during advanced melanoma progression, which makes EZH2 a promising target for novel melanoma therapies. ( Nat Commun. 2015 Jan 22;6:6051. doi: 10.1038/ncomms7051. )
GS-462808 is a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine. GS-462808 had lower brain penetration and serendipitously lower activity at the brain isoforms. GS-462808 has an improved CNS window , and improved anti-ischemic potency relative to ranolazine.
The GS-441524 nucleoside analog is an antiviral drug that was created in collaboration with Gilead Sciences. It is the principal plasma metabolite of prodrug that fights viruses, remdesivir. It has a half-life of approximately 24-hours in humans patients.GS-441524 and GS-441524 were both proven that they are effective when tested in vitro on feline coronavirus variants responsible of feline infection peritonitis (FIP) which is a fatal cat-related systemic disease. Remdesivir was not tested on cats (though some vets offer it) However, GS-441524 is been proven to be a successful therapy for FIP and is used widely even though there is not having official FDA approval because of Gilead's inability to approve the drug for use in the treatment of veterinary.
The uses of the GS-441524
GS-441524 is used for pet owners who want to cure their cats with FIP However, Gilead Sciences has refused to allow the drug to be licensed for veterinary usage. The effectiveness of the drug for this purpose has been demonstrated conclusively through multiple studies that included field studies, and even when it comes to more complicated varieties of FIP like those that have neurological or multisystemic involvement.
GS-441524 was administered directly in healthy humans, with the high plasma concentrations, with 12 uM being achieved that is 10 times the amount required to fight SARS-CoV-2 the culture.
Research conducted on the GS-441524
The GS-441524 drug is comparable to or even more potent than the remdesivir drug against SARS-CoV-2 in cells culture.Specific benefits cited are easy synthesis, lower renal and hepatotoxicity and the possibility of oral administration (which is incompatible with the remdesivir drug due to its low hepatic stability and first-pass metabolism).Direct effectiveness against SARS-CoV-2 has been observed using a mouse model of COVID-19.A deuterium-modified version of GS-441524 is being developed and has been shown to be effective in preclinical studies in both cell and mouse models, by a team comprised of members from the Wuhan Institute of Virology.
Pharmacodynamics of GS-41524
GS-441524 nucleoside is phosphorylated by nucleoside kinases (probably adenosine kinase (ADK), which is the enzyme that phosphorylates the structurally similar ribavirin), and then phosphorylated again by nucleoside-diphosphate kinase (NDK) to the active nucleotide triphosphate form. The triphosphate in GS-441524, it is also the biologically active anti-viral compound produced by remdesivir. However, it is produced by a different biochemical mechanism than the earlier.
Intracellular triple-phosphorylation of GS-441524 yields its active 1'-cyano-substituted adenosine triphosphate analogue, which directly disrupts viral RNA replication by competing with endogenous NTPs for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase.
Pharmacokinetics of the GS-441524
The GS-441524 1'-cyano-substituted A analog. It is remdesivir's predominant metabolite circulating in the serum due to rapid hydrolysis (half life less than 1 hour) followed by dephosphorylation.The elimination half-life of GS-441524 is around 2 hours in cynomolgus, much shorter than the 24 hours reported in humans. The longer half-life suggests a daily dose in the event that the drug is accepted for oral use by humans.
Selective PPARδ antagonist (IC50 values are 0.155, > 10 and ≥ 10 μM at PPARδ, PPARα and PPARγ, respectively). Active in vivo. Exhibits inverse agonist effects when administered alone. GSK0660 is a selective PPARδ antagonist. GSK0660 differentially regulated 273 transcripts in TNFα-treated cells compared to TNFα alone. A pathway analysis revealed the enrichment of cytokine-cytokine receptor signaling. In particular, GSK0660 blocks the TNFα-induced upregulation of CCL8, a chemokine involved in leukocyte recruitment. GSK0660 blocks the effect of TNFα on the expressions of cytokines involved in leukocyte recruitment, including CCL8, CCL17, and CXCL10 and it may therefore block TNFα-induced retinal leukostasis.